N-phenylcycloheptanecarboxamide
Description
Properties
CAS No. |
18208-28-1 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.3 |
Origin of Product |
United States |
Preparation Methods
Conversion to Acid Chloride
Cycloheptanecarboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, the patent WO2012046247A2 describes thionyl chloride as a reagent for generating acid chlorides under anhydrous conditions. The reaction proceeds as follows:
The use of toluene or dichloromethane as solvents facilitates easy removal of gaseous byproducts.
Amidation with Aniline
The acid chloride is subsequently reacted with aniline in the presence of a base such as pyridine or triethylamine to scavenge HCl. A representative procedure involves dissolving cycloheptanecarbonyl chloride in tetrahydrofuran (THF), adding aniline dropwise at 0°C, and stirring for 12 hours. The crude product is purified via recrystallization or column chromatography, yielding N-phenylcycloheptanecarboxamide.
Dithiocarbamate-Mediated Synthesis
Preparation of Dithiocarbamate Salts
A novel approach reported in Chemical Science employs dithiocarbamate salts as intermediates. Potassium N-benzyl dithiocarbamate, for example, is synthesized by reacting benzylamine with carbon disulfide (CS₂) in methanol-water under alkaline conditions:
This method achieves high purity (>95%) with minimal byproducts.
Reaction with Thioacids
This compound is synthesized by reacting the dithiocarbamate salt with cycloheptanethioic acid in methanol. The general procedure involves stirring the mixture at room temperature for 12 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography. Key advantages include mild reaction conditions and avoidance of moisture-sensitive reagents.
Purification and Characterization
The final product is characterized using NMR, NMR, and high-resolution mass spectrometry (HRMS). For instance, NMR spectra exhibit distinct peaks for the cycloheptane ring (δ 1.50–1.85 ppm) and the amide proton (δ 6.66 ppm).
Alternative Condensation Approaches
Solvent Systems and Reaction Optimization
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMSO enhance nucleophilicity, whereas toluene aids in azeotropic removal of water during hydrolysis steps. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, improving interfacial reactivity in biphasic systems.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
N-phenylcycloheptanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-phenylcycloheptanecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in N-phenylcycloheptanamine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: N-phenylcycloheptanecarboxylic acid.
Reduction: N-phenylcycloheptanamine.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
N-phenylcycloheptanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-phenylcycloheptanecarboxamide exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Differences
The size of the cycloalkane ring significantly impacts molecular conformation and intermolecular interactions:
- Cyclohexane Derivatives : The chair conformation of N-phenylcyclohexanecarboxamide allows efficient packing via N–H⋯O hydrogen bonds, forming linear chains along the crystal lattice .
- Cyclopentane Derivatives : Smaller rings adopt strained conformations, leading to distinct hydrogen-bonded networks (e.g., R₆⁴(16) motifs) .
Substituent Effects on Properties
Variations in the N-substituent and fused heterocycles further differentiate these compounds:
Q & A
Q. What are the standard synthetic routes for N-phenylcycloheptanecarboxamide, and how are reaction conditions optimized?
Methodological Answer: this compound is synthesized via nucleophilic acyl substitution. A typical protocol involves:
- Reagents : Cycloheptanecarbonyl chloride and aniline.
- Solvent : Dichloromethane or THF (to stabilize intermediates).
- Base : Triethylamine (to scavenge HCl).
- Conditions : Reaction at 0–5°C under inert atmosphere to minimize side reactions .
Q. Key Optimization Parameters :
| Parameter | Example Conditions | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C vs. room temp | Lower temps reduce hydrolysis |
| Solvent Polarity | Dichloromethane vs. DMF | Polar aprotic solvents favor reactivity |
| Stoichiometry | 1:1.2 (acyl chloride:amine) | Excess amine drives completion |
Post-synthesis, purification via column chromatography or recrystallization (e.g., ethanol) ensures high purity .
Q. What analytical techniques are used to characterize this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks (e.g., amide N–H∙∙∙O interactions) .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound?
Methodological Answer: Structure-activity relationship (SAR) studies focus on:
Q. Example SAR Table :
| Derivative | Biological Activity (IC₅₀) | Key Structural Feature |
|---|---|---|
| N-(4-Chlorophenyl) derivative | 12 µM (kinase inhibition) | Halogen enhances lipophilicity |
| N-(3-Nitrophenyl) derivative | 45 µM | –NO₂ induces metabolic instability |
In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (AutoDock Vina) identify pharmacophores .
Q. How can computational methods resolve contradictions in experimental data (e.g., reactivity or pharmacokinetics)?
Methodological Answer:
- Pharmacokinetic Prediction :
- ADME Properties : Tools like SwissADME calculate logP (lipophilicity) and bioavailability. For example, the cyanomethyl substituent in related compounds reduces metabolic clearance .
- Molecular Dynamics (MD) : Simulates solvent interactions to explain solubility discrepancies (e.g., cycloheptane vs. cyclohexane derivatives) .
- Reactivity Contradictions :
Q. What strategies mitigate challenges in scaling up this compound synthesis?
Methodological Answer:
- Continuous Flow Systems : Enhance yield and safety by minimizing exothermic side reactions .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for eco-friendly processing .
- Quality Control :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
